molecular formula C12H12N2O B13215740 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one

1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one

Cat. No.: B13215740
M. Wt: 200.24 g/mol
InChI Key: OHSUGCAXKAAXRN-UHFFFAOYSA-N
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Description

1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl ring substituted with a pyrazole moiety and an ethanone group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-4-boronic acid with 4-bromoacetophenone under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethanoic acid.

    Reduction: 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1H-Pyrazol-4-YL)phenyl]ethan-1-one: Lacks the methyl group on the pyrazole ring.

    1-[4-(1-Methyl-1H-pyrazol-3-YL)phenyl]ethan-1-one: The pyrazole ring is substituted at a different position.

    1-[4-(1-Methyl-1H-imidazol-4-YL)phenyl]ethan-1-one: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring can enhance its stability and interaction with molecular targets compared to its unsubstituted or differently substituted analogs.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-7-13-14(2)8-12/h3-8H,1-2H3

InChI Key

OHSUGCAXKAAXRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN(N=C2)C

Origin of Product

United States

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